Boc-Orn(2-Cl-Z)-OH

Descripción general

Descripción

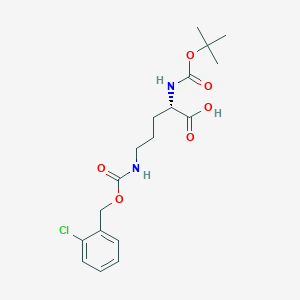

Boc-Orn(2-Cl-Z)-OH, also known as Nα-tert-butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, is a derivative of the amino acid ornithine. This compound is commonly used in peptide synthesis as a protected form of ornithine, where the amino groups are protected by tert-butoxycarbonyl (Boc) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups. These protecting groups prevent unwanted side reactions during peptide chain assembly, making this compound a valuable reagent in the field of synthetic organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Orn(2-Cl-Z)-OH typically involves the protection of the amino groups of ornithine. The process begins with the protection of the α-amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The δ-amino group is then protected using 2-chlorobenzyloxycarbonyl chloride under similar conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Orn(2-Cl-Z)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and 2-Cl-Z protecting groups to yield free ornithine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products

Deprotection: The major product is free L-ornithine.

Coupling: The major products are peptides containing ornithine residues.

Aplicaciones Científicas De Investigación

Boc-Orn(2-Cl-Z)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the design and synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.

Mecanismo De Acción

The mechanism of action of Boc-Orn(2-Cl-Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide chain assembly, ensuring the correct sequence and structure of the final peptide product. The Boc group is typically removed under acidic conditions, while the 2-Cl-Z group is removed via hydrogenolysis, allowing the free amino groups to participate in further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Orn(Z)-OH: Nα-tert-butoxycarbonyl-Nδ-benzyloxycarbonyl-L-ornithine.

Boc-Lys(2-Cl-Z)-OH: Nα-tert-butoxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine.

Uniqueness

Boc-Orn(2-Cl-Z)-OH is unique due to the presence of the 2-chlorobenzyloxycarbonyl protecting group, which offers greater stability and selectivity compared to the benzyloxycarbonyl group. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .

Actividad Biológica

Boc-Orn(2-Cl-Z)-OH, or Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, is a derivative of ornithine that has garnered interest in biochemical research and peptide synthesis due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.

- Molecular Formula : C₁₈H₂₅ClN₂O₄

- Molar Mass : 364.85 g/mol

- Melting Point : 114-118 °C

- Purity : ≥98.0% (TLC) .

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions. The presence of the 2-chloro substituent enhances the compound's reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the protection of ornithine followed by chlorination at the 2-position. Various coupling reagents can be employed to facilitate the formation of amide bonds during peptide synthesis. Recent studies have highlighted the use of DEPBT as an efficient coupling reagent for synthesizing peptides containing Boc-protected amino acids .

This compound has been studied for its potential role in the development of biologically active peptides, particularly those mimicking opioid peptides. Research indicates that substituting arginine with homoarginine derivatives like this compound may enhance the resistance of peptides to enzymatic degradation, thus improving their pharmacological profiles .

Case Studies and Research Findings

-

Opioid Peptide Synthesis :

- In a study examining the synthesis of neo-endorphins and dynorphins, this compound was utilized to create homoarginine-containing derivatives. These derivatives showed promising biological activity in guinea-pig ileum (GPI) and mouse vas deferens (MVD) assays, indicating potential as analgesics with reduced susceptibility to metabolic degradation .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of this compound suggest that it may exhibit activity against various bacterial strains. The presence of chlorine in its structure could contribute to this bioactivity by enhancing interaction with microbial targets.

-

Peptide Stability :

- A comparative study on peptide stability revealed that incorporating this compound into peptide sequences resulted in increased stability against proteolytic enzymes compared to traditional arginine residues. This characteristic makes it a valuable candidate for developing long-lasting therapeutic peptides .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₅ClN₂O₄ |

| Molar Mass | 364.85 g/mol |

| Melting Point | 114-118 °C |

| Purity | ≥98.0% (TLC) |

| Biological Activity Study | Assay Type | Result |

|---|---|---|

| Neo-endorphin Synthesis | GPI Assay | Analgesic activity observed |

| Homoarginine Derivative | MVD Assay | Enhanced stability noted |

| Antimicrobial Testing | Bacterial Strains | Activity against multiple strains |

Propiedades

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSQCSRXFQXKJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428477 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118554-00-0 | |

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.